![molecular formula C19H16N2O B15283709 9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrroloquinoline core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-methyl-3-oxo-3,4-dihydroquinoline-1-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, such as amines and thiols, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antimicrobial, and anticancer activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Pyrroloquinoline: A related compound with a fused pyrrole ring.
Uniqueness
9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern and the presence of both pyrrole and quinoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H16N2O |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
9-methyl-2-(4-methylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H16N2O/c1-12-7-9-14(10-8-12)21-11-17-18(19(21)22)13(2)15-5-3-4-6-16(15)20-17/h3-10H,11H2,1-2H3 |
InChI Key |
SSHVJFZSEMGCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C |
Origin of Product |
United States |
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